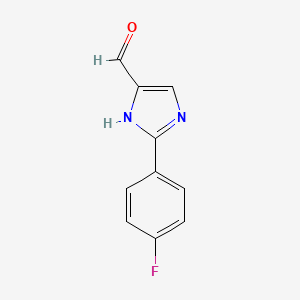

2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde

Description

Contemporary Significance of Imidazole (B134444) Scaffolds in Diverse Chemical Research Domains

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties, including its electron-rich nature, allow it to bind effectively to a wide array of enzymes and receptors in biological systems. This has led to the development of numerous imidazole-containing compounds with a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The success of imidazole-based drugs has spurred ongoing research into novel derivatives with improved efficacy and specificity.

Beyond medicine, imidazole derivatives are crucial in materials science, where they are used in the development of ionic liquids, corrosion inhibitors, and functional polymers. In catalysis, N-heterocyclic carbenes derived from imidazoles have emerged as powerful ligands for transition metals, enabling a variety of important chemical transformations.

Rationale for Detailed Academic Investigation into 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde Derivatives

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The presence of a fluorine atom on the phenyl ring of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde is therefore of significant interest. This substitution can profoundly influence the molecule's electronic properties and its interactions with biological targets.

The aldehyde functional group at the 5-position of the imidazole ring adds another layer of versatility to this compound, making it a valuable synthetic intermediate. This reactive handle allows for the straightforward introduction of various other functional groups and the construction of more complex molecular architectures. For instance, derivatives such as 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity against various cell lines. researchgate.net These studies have demonstrated that modifications at this position can lead to potent and selective biological activity. researchgate.net

Strategic Overview of Key Research Avenues for the Compound and Related Structures

The unique combination of a fluorinated phenyl group and a reactive carbaldehyde moiety makes 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde a focal point for several key research avenues:

Medicinal Chemistry: The primary area of investigation for this compound and its derivatives is in the discovery of new therapeutic agents. Research is ongoing to explore its potential in developing novel anticancer, antimicrobial, and anti-inflammatory drugs. The core structure serves as a versatile scaffold for generating libraries of compounds for high-throughput screening. For example, related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as promising modulators of GABA-A receptors, suggesting potential applications in neuroscience. nih.gov

Synthetic Methodology: The development of efficient and scalable synthetic routes to 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde and its derivatives is an active area of research. This includes the exploration of novel catalytic methods and green chemistry approaches to improve yields and reduce environmental impact.

Materials Science: The potential for incorporating this fluorinated imidazole into advanced materials is an emerging field of study. Its electronic properties and ability to coordinate with metals could be exploited in the design of new functional polymers, sensors, or photoluminescent materials.

Detailed Research Findings

While comprehensive studies focused solely on 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde are limited, a significant body of research exists on its derivatives, providing valuable insights into its potential.

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazole-5-carbaldehydes can be achieved through various synthetic routes. A common approach involves the multi-component reaction of an aryl-glyoxal, an aldehyde, and ammonia, followed by formylation of the resulting imidazole. The characterization of these compounds relies on standard spectroscopic techniques.

Table 1: Spectroscopic Data for Imidazole Derivatives

| Technique | Observed Features for Related Imidazole Derivatives |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons on the phenyl and imidazole rings, and a characteristic downfield signal for the aldehyde proton. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole and phenyl rings, with a distinct signal for the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Note: This table represents typical data for related compounds, as detailed spectroscopic analysis specifically for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde is not widely published in peer-reviewed literature.

Biological Activity of Derivatives

Research into the biological activities of derivatives of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde has shown significant promise.

Anticancer Activity: A study on 2-(4-fluorophenyl) imidazol-5-ones, synthesized from the parent aldehyde, demonstrated potent cytotoxic effects against various cancer cell lines, including Hela, MCF-7, PC3, and HCT-116. researchgate.net Some of these derivatives exhibited inhibitory activity against key cancer-related enzymes like CDK2A and VEGFR-2. researchgate.net

Antimicrobial Activity: Fluorinated imidazole derivatives are known to possess antimicrobial properties. While specific studies on the antimicrobial activity of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde are not extensively documented, the broader class of fluorinated imidazoles has shown efficacy against various bacterial and fungal strains.

Table 2: Anticancer Activity of Selected 2-(4-fluorophenyl) imidazol-5-one Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | Hela | Data not specified |

| Derivative B | MCF-7 | Data not specified |

| Derivative C | PC3 | 8.15 researchgate.net |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDUAIYWRAFMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237469 | |

| Record name | 2-(4-Fluorophenyl)-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279251-17-1 | |

| Record name | 2-(4-Fluorophenyl)-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279251-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Environments

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and type of different nuclei.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The aldehyde proton (-CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the 9-10 ppm range. The lone proton on the imidazole (B134444) ring (at the C4 position) would likely resonate as a singlet between 7.5 and 8.5 ppm. The protons of the 4-fluorophenyl group will appear as a pair of doublets (an AA'BB' system) in the aromatic region (7.0-8.5 ppm) due to coupling between adjacent protons. The N-H proton of the imidazole ring may appear as a broad singlet over a wide chemical shift range and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The most downfield signal is expected for the carbonyl carbon of the aldehyde group (~180-190 ppm). The carbons of the imidazole and fluorophenyl rings will resonate in the aromatic region (110-160 ppm). The C-F bond will cause the signal for the carbon atom it is attached to (C4' of the phenyl ring) to be a large doublet due to one-bond ¹³C-¹⁹F coupling. Other carbons in the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the fluorine-containing environment. For this molecule, a single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of the electronic environment of the aryl fluoride.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~9.5-10.0 | Singlet (s) | Aldehyde (-CHO) |

| ~8.0-8.5 | Doublet of doublets (dd) | Phenyl (H2', H6') | |

| ~7.8-8.2 | Singlet (s) | Imidazole (H4) | |

| ~7.2-7.5 | Doublet of doublets (dd) | Phenyl (H3', H5') | |

| Broad | Singlet (br s) | Imidazole (N-H) | |

| ¹³C | ~185 | Singlet | Aldehyde (C=O) |

| ~163 (J ≈ 250 Hz) | Doublet (d) | Phenyl (C4'-F) | |

| ~145 | Singlet | Imidazole (C2) | |

| ~138 | Singlet | Imidazole (C5) | |

| ~130 (J ≈ 9 Hz) | Doublet (d) | Phenyl (C2', C6') | |

| ~125 | Singlet | Phenyl (C1') | |

| ~120 | Singlet | Imidazole (C4) | |

| ~116 (J ≈ 22 Hz) | Doublet (d) | Phenyl (C3', C5') | |

| ¹⁹F | ~ -110 to -115 | Singlet or Multiplet | Phenyl (C4'-F) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum would show correlations between the ortho- and meta-protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons directly to the carbons they are attached to. It would definitively link the proton signal for H4 of the imidazole ring to its corresponding carbon signal (C4), and each proton on the fluorophenyl ring to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different fragments of the molecule. Key expected correlations would include the aldehyde proton to the C5 carbon of the imidazole ring, and the imidazole H4 proton to the C2 and C5 carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, expected around 1670–1700 cm⁻¹. utdallas.edu A broad absorption band in the region of 3100–3300 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450–1600 cm⁻¹ region. libretexts.org A strong absorption corresponding to the C-F stretch is anticipated in the 1200-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3300 | N-H stretch | Imidazole |

| >3000 | C-H stretch | Aromatic |

| ~1670-1700 | C=O stretch | Aldehyde |

| ~1450-1600 | C=C / C=N stretch | Aromatic/Imidazole Rings |

| ~1200-1250 | C-F stretch | Aryl Fluoride |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde (C₁₀H₇FN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 190.0546 g/mol . The ESI-MS spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 191.0624. nih.gov Fragmentation analysis could show losses of characteristic neutral fragments such as CO (28 Da) from the aldehyde group or HCN (27 Da) from the imidazole ring.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde could be grown, this method would provide definitive information on bond lengths, bond angles, and torsion angles. omu.edu.tr Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding between the imidazole N-H donor and the aldehyde carbonyl oxygen acceptor of a neighboring molecule, which would likely form chains or dimers in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. thermofisher.com This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The theoretical elemental composition is calculated from the molecular formula, C₁₀H₇FN₂O. A comparison of the experimentally found values with the calculated values would verify the compound's composition.

Table 3: Calculated Elemental Composition

| Element | Symbol | Atomic Weight | Molecular Formula (C₁₀H₇FN₂O) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 63.16 |

| Hydrogen | H | 1.008 | 7 | 3.71 |

| Fluorine | F | 18.998 | 1 | 9.99 |

| Nitrogen | N | 14.007 | 2 | 14.73 |

| Oxygen | O | 15.999 | 1 | 8.41 |

| Total | 100.00 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the chemical reactivity of molecules. These methods can compute a variety of molecular properties and global reactivity descriptors that quantify a compound's stability and reaction tendencies.

For instance, studies on N-substituted imidazole-phenothiazine hybrids utilize quantum chemical methods to calculate descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). nih.gov These parameters are derived from the energies of the frontier molecular orbitals. A large energy gap is associated with high hardness and low reactivity, indicating greater kinetic stability. ajchem-a.com In a study on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, the chemical hardness (η) and softness (S) values were calculated to be 2.5610 eV and 0.1952 eV, respectively, providing a quantitative measure of its stability. researchgate.net Such calculations for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde would similarly elucidate its electronic characteristics and inherent stability, which are crucial for predicting its behavior in chemical reactions and biological environments.

Density Functional Theory (DFT) Applications in Conformational Analysis and Geometrical Optimization

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the three-dimensional structure of molecules. mdpi.com It allows for the optimization of geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing the most stable (lowest energy) conformation of a molecule. ajchem-a.comresearchgate.net

DFT calculations, often using the B3LYP functional, have been successfully applied to various imidazole (B134444) derivatives. For example, the molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) was optimized using the DFT/B3LYP method with a 6-311++G(d,p) basis set to determine its structural parameters. ajchem-a.com Similarly, a theoretical study on oxidovanadium(IV)-based imidazole drug complexes used DFT at the B3LYP level to confirm the geometries of the synthesized compounds. mdpi.com These studies demonstrate that the optimized geometries calculated via DFT can accurately reproduce structural parameters obtained from experimental techniques like X-ray diffraction. researchgate.net Applying this methodology to 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde would yield precise information about its spatial arrangement, which is foundational for understanding its interaction with other molecules.

| Compound | Method/Basis Set | Selected Optimized Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | DFT/B3LYP/6-31G(d) | Bond Length (N-Cimine) | 1.3178 Å | researchgate.net |

| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | DFT/B3LYP/6-31G(d) | Bond Length (N-Camine) | 1.3807 Å | researchgate.net |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | Full optimization performed to study structural parameters. | ajchem-a.com | |

| Oxidovanadium(IV)-imidazole complexes | DFT/B3LYP/LANL2DZ | Geometries confirmed to be square pyramid. | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is an indispensable tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. imist.ma

While docking studies specifically for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde were not identified, research on analogous compounds highlights the utility of this approach. For example, derivatives of 2-(4-fluorophenyl) imidazol-5-ones were docked against the Polo-like kinases (Plk1) receptor, a target in breast cancer. researchgate.net The results showed high binding affinities, with docking scores of -8.8 and -9.1 kcal/mol for the best ligands, which were superior to the standard drug Doxorubicin (-8.0 kcal/mol). researchgate.net In another study, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives were identified as positive allosteric modulators of the GABA-A receptor, with docking simulations revealing key hydrogen bonds and aromatic interactions at the α1/γ2 interface. nih.gov These examples underscore how molecular docking can elucidate the molecular basis of a compound's biological activity and guide the design of more potent inhibitors or modulators. nih.govarabjchem.org

| Compound Series | Target Protein | Best Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl) imidazol-5-one derivatives | Polo-like kinases (Plk1) | -9.1 | Tight binding to the receptor active site | researchgate.net |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives | GABA-A Receptor (α1/γ2 interface) | pKi up to 5.53 | Hydrogen bonds and aromatic (CH−π, π–π) interactions | nih.gov |

| N-substituted imidazole-phenothiazine hybrids | EGFR | -7.23 | Hydrogen bonding with ASP831 | nih.gov |

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eulibretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eumalayajournal.org

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. acadpubl.euorientjchem.org Negative potential regions (typically colored red) are rich in electrons and are prone to electrophilic attack, while positive regions (blue) are electron-deficient and attract nucleophiles. orientjchem.org

Studies on related imidazole derivatives provide clear examples. For 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org In a DFT study of an imidazole-carbaldehyde thiosemicarbazone derivative, the MEP analysis showed that the maximum negative potential was located on a nitrogen atom of the imidazole ring, identifying it as the primary site for electrophilic interaction. orientjchem.orgsemanticscholar.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acadpubl.eu |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation energies. mdpi.com For the synthesis of imidazoles, several reaction pathways can be investigated theoretically. The most common is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. DFT calculations can model this multi-step process to determine the feasibility of each step and identify the most favorable reaction pathway. While specific theoretical studies on the reaction mechanism for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde are lacking, the principles of using DFT to study processes like excited-state intramolecular proton transfer (ESIPT) in imidazole-based systems have been well-established, demonstrating the power of these methods to explore complex reaction coordinates. mdpi.com

Investigation of Solvent Effects on Molecular Properties via Theoretical Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a molecule's geometry, stability, and electronic properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. A study on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole employed the PCM to examine its energetic behavior in different solvent media. researchgate.net Similarly, theoretical investigations into the tautomeric stability of nitro-imidazoles have used ab initio and DFT calculations to understand how solvents affect the equilibrium between different forms. dntb.gov.ua Such an analysis for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde would be critical for predicting its behavior in various experimental and biological media.

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assembly

Non-covalent interactions (NCIs)—such as hydrogen bonds, π-π stacking, and van der Waals forces—are critical in determining the supramolecular structure of molecules in the solid state and their recognition by biological receptors. nih.govmhmedical.com NCI analysis tools, often based on Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, allow for the visualization and quantification of these weak interactions. nih.govresearchgate.net

A systematic quantum-chemical study on the imidazole moiety itself highlighted its unique ability to participate in a variety of NCIs, which can be modulated by the formation of additional interactions, a phenomenon known as cooperativity. nih.gov In studies of other 2-phenyl imidazole derivatives, Hirshfeld surface analysis has been used to quantitatively investigate the intermolecular interactions governing their crystal packing. researchgate.net These computational tools are essential for understanding how molecules like 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde self-assemble and interact with their environment, which is fundamental to crystal engineering and drug design. nih.gov

Investigation of Biological Interactions and Mechanistic Insights

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is no specific information available on the enzyme inhibition kinetics or the mechanism of action for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. Research on the broader class of imidazole-containing compounds indicates that potential mechanisms could involve the inhibition of key enzymes. For example, many antifungal imidazole (B134444) derivatives are known to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. nano-ntp.com Other imidazole derivatives have been investigated as inhibitors of kinases like Transforming growth factor β-activated kinase 1 (TAK1), where they bind to the ATP hinge region of the enzyme. nih.gov However, no studies have confirmed these or any other enzyme targets for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Specific receptor binding studies for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde have not been reported. However, a structurally related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor. nih.govnih.gov These benzimidazole (B57391) derivatives show a preference for interaction at the α1/γ2 interface, also known as the benzodiazepine (B76468) site. nih.govnih.gov Molecular docking studies of these analogs suggest that the 2-(4-fluorophenyl) group engages in aromatic interactions with key residues like Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 of the γ2-subunit. nih.gov It is important to note that these findings pertain to a benzimidazole, which contains an additional fused benzene (B151609) ring, and cannot be directly extrapolated to the imidazole structure of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. Studies on other imidazole analogs have explored binding at cannabinoid CB2 receptors. nih.gov

Cellular Pathway Modulation at the Molecular Level

No research is available that details the modulation of cellular pathways at the molecular level by 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. For related classes of compounds, various mechanisms have been proposed. Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to form radical anions that induce DNA strand breaks, thereby inhibiting DNA replication and leading to cell death. nih.gov Some anticancer imidazole complexes have been shown to induce apoptosis and autophagy, processes which are regulated by pathways involving proteins such as p38 MAP kinase and p53. nih.gov Other antineoplastic mechanisms for related compounds include the stabilization of DNA-topoisomerase complexes, preventing the rejoining of DNA strands. clinicalgate.com

Mechanistic Investigations of Antimicrobial Activity

The specific antimicrobial mechanism of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde is undocumented. General mechanisms for antimicrobial imidazoles include the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of cellular contents. nano-ntp.com In fungi, the most common mechanism is the inhibition of ergosterol synthesis. nano-ntp.com For antibacterial action, proposed mechanisms for some benzimidazole derivatives include targeting the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.gov

Mechanistic Investigations of Antiviral Activity

There are no studies investigating the antiviral mechanism of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. Research on other novel imidazole derivatives has identified various antiviral strategies. For example, certain imidazole-amide conjugates act as non-nucleoside reverse transcriptase inhibitors, potently blocking HIV-1 replication. nih.gov Another mechanism involves inhibiting the interaction between the HIV-1 integrase (IN) and the host protein LEDGF/p75, which is crucial for viral replication. nih.gov General antiviral mechanisms can also include the inhibition of viral RNA-dependent RNA polymerase or interference with viral entry into host cells. nih.govmdpi.com

Mechanistic Investigations of Antineoplastic Activity

The antineoplastic mechanism for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde has not been elucidated. However, studies on structurally related compounds provide some insights into potential pathways. A fluorinated benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been identified as a microtubule targeting agent that induces mitotic arrest and cell death. nih.gov Other imidazole platinum complexes have been shown to induce apoptosis and autophagy in breast cancer cells, potentially mediated by an increase in reactive oxygen species (ROS). nih.gov For some triazole analogs, which share a five-membered heterocyclic ring structure, inhibition of tubulin polymerization at the colchicine (B1669291) binding site is a primary molecular target. mdpi.com

Applications As a Synthetic Building Block and Material Precursor in Research

Utilization in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The aldehyde functionality of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde makes it an ideal candidate for such reactions, enabling the rapid generation of diverse molecular scaffolds.

One of the most notable MCRs where this compound can be employed is the Biginelli reaction. wikipedia.orgtaylorandfrancis.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with significant pharmacological properties. wikipedia.orgresearchgate.netscispace.com The use of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde in a Biginelli-type reaction would lead to the synthesis of dihydropyrimidinones bearing a substituted imidazole (B134444) moiety, thereby increasing the structural complexity and potential biological activity of the resulting products.

The general scheme for such a reaction is presented below:

Table 1: Representative Biginelli-Type Multi-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde | Ethyl acetoacetate | Urea/Thiourea | Substituted dihydropyrimidinone/thione |

By varying the β-dicarbonyl compound and the urea or thiourea component, a library of diverse molecules can be synthesized, each incorporating the 2-(4-fluorophenyl)imidazole scaffold. This approach is highly valued in medicinal chemistry for the efficient discovery of new drug candidates.

Role as a Precursor for Complex Heterocyclic Systems

The reactivity of the carbaldehyde group allows 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde to serve as a key starting material for the synthesis of more complex, often fused, heterocyclic systems. Through cyclocondensation reactions, the imidazole ring can be annulated with other ring systems, leading to novel molecular architectures.

For instance, condensation of the aldehyde with compounds containing active methylene (B1212753) groups adjacent to a nitrile function can lead to the formation of fused pyrimidine (B1678525) systems, such as imidazo[4,5-d]pyrimidines. nih.gov These fused heterocyclic systems are of interest due to their presence in various biologically active molecules. The general synthetic route involves the initial formation of a Knoevenagel condensation product, followed by cyclization.

Furthermore, reactions with aminonucleophiles can lead to the formation of Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic rings. For example, reaction with a substituted hydrazine (B178648) could pave the way for the synthesis of fused pyrazole (B372694) derivatives.

Table 2: Synthesis of Fused Heterocyclic Systems

| Reactant | Reaction Type | Resulting Heterocyclic System |

| Malononitrile and Guanidine | Cyclocondensation | Imidazo[4,5-d]pyrimidine |

| Substituted Hydrazine | Schiff base formation and cyclization | Imidazo-fused pyrazole |

| o-Phenylenediamine | Oxidative Cyclization | Imidazo-fused quinoxaline |

Application in the Development of Novel Catalysts and Ligands for Coordination Chemistry

The nitrogen atoms of the imidazole ring in 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde can act as donor sites for metal ions, making it a valuable scaffold for the design of novel ligands for coordination chemistry. The aldehyde group can be further modified to create multidentate ligands with tailored electronic and steric properties.

For example, condensation of the aldehyde with various amines can produce Schiff base ligands. These ligands, containing both the imidazole nitrogen atoms and the imine nitrogen, can coordinate to a variety of metal centers. The resulting metal complexes can find applications in catalysis, for instance, in oxidation, reduction, or carbon-carbon bond-forming reactions. The fluorine substituent on the phenyl ring can also influence the electronic properties of the metal center, thereby modulating its catalytic activity.

The development of coordination polymers and metal-organic frameworks (MOFs) is another area where imidazole-based ligands are of great interest. mdpi.comrsc.org While specific research on the use of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde in this context is emerging, its structural motifs suggest its potential as a linker for the construction of porous materials with applications in gas storage and separation.

Table 3: Potential Ligand Synthesis and Coordination Chemistry Applications

| Ligand Type | Synthesis Method | Potential Application |

| Imidazole-based Schiff Base | Condensation with primary amines | Catalysis, Metal Ion Sensing |

| Imidazole-carboxylate | Oxidation of the aldehyde group | Building block for Metal-Organic Frameworks (MOFs) |

| Imidazole-phosphine | Reductive amination followed by phosphine (B1218219) introduction | Homogeneous Catalysis |

Contribution to Advanced Materials Research

The structural features of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde also make it a promising candidate for the development of advanced organic and hybrid inorganic-organic polymeric materials. The presence of the imidazole ring, known for its thermal stability and ability to participate in hydrogen bonding, combined with the reactive aldehyde group, allows for its incorporation into various polymer backbones.

For instance, the aldehyde can undergo polymerization reactions, such as polycondensation with suitable co-monomers, to form novel polymers with potentially interesting optical or electronic properties. The fluorophenyl group can enhance properties such as thermal stability and solubility in organic solvents, which are crucial for the processability of materials.

Furthermore, derivatives of this compound could be used to create fluorescent chemosensors. nih.gov The imidazole scaffold is known to be a part of many fluorescent molecules, and the introduction of a fluorophenyl group can modulate the photophysical properties. Such materials could be used for the detection of metal ions or other analytes.

Table 4: Potential Applications in Advanced Materials Research

| Material Type | Method of Incorporation | Potential Properties/Applications |

| Polyimides/Polyazomethines | Polycondensation reactions | High thermal stability, specific optical properties |

| Hybrid Silica Materials | Sol-gel process after functionalization | Heterogeneous catalysis, selective adsorption |

| Fluorescent Probes | Derivatization of the aldehyde group | Sensing and imaging of metal ions |

Future Research Directions and Addressing Current Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Industrial Scale-Up

The industrial production of fine chemicals like 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde necessitates synthetic routes that are not only efficient but also environmentally benign and economically viable. taylorfrancis.comprinceton-acs.org Future research in this area should focus on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous solvents. taylorfrancis.com

Multi-component reactions (MCRs) present a promising strategy, as they involve a one-pot process combining three or more reactants, which enhances atom economy and simplifies purification. taylorfrancis.comtandfonline.comsciepub.com The use of environmentally friendly solvents, particularly water, and the application of techniques like ultrasound irradiation can lead to faster reactions and high yields under mild conditions. researchgate.net For instance, the synthesis of 2,4,5-triaryl-1H-imidazoles has been efficiently catalyzed by boric acid in aqueous media under ultrasound. researchgate.net

For large-scale production, the transition from batch processing to continuous flow chemistry offers significant advantages. princeton-acs.orgresearchgate.net Continuous plug flow reactors (PFRs) can improve safety, product quality, and enable reactions that are difficult to control in large batches. researchgate.net A case study on a 1H-4-substituted imidazole (B134444) intermediate demonstrated the rapid optimization and scale-up capabilities of PFRs under GMP conditions, highlighting a viable path for the industrial synthesis of compounds like 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imidazole Synthesis

| Methodology | Advantages | Challenges | Key Considerations for Scale-Up |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often involves harsh conditions, hazardous solvents, and lower yields. | Difficult to control exotherms, potential for side reactions. |

| Multi-Component Reactions (MCRs) | High atom economy, simplified work-up, one-pot synthesis. tandfonline.comsciepub.com | Optimization of reaction conditions for all components can be complex. | Catalyst selection, solvent choice, and reaction kinetics. |

| Green Chemistry Approaches (e.g., Ultrasound, Microwave) | Reduced reaction times, higher yields, energy efficiency, use of benign solvents. researchgate.netresearchgate.net | Specialized equipment may be required. | Power and frequency of irradiation, temperature control. |

| Continuous Flow Chemistry | Enhanced safety, better heat and mass transfer, improved product consistency, potential for automation. researchgate.net | Higher initial investment in equipment. | Reactor design, flow rate, residence time, and process analytical technology (PAT). |

Exploration of Novel Biological Targets and Interaction Modalities through High-Throughput Screening and Mechanistic Studies

Imidazole derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govderpharmachemica.com The 2-(4-fluorophenyl)imidazole moiety, in particular, has been identified in compounds targeting specific biological systems. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a close analog, has been investigated as a positive allosteric modulator of the GABA-A receptor. nih.gov

Future research should employ high-throughput screening (HTS) to systematically evaluate 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde and its derivatives against a diverse range of biological targets. Fragment-based drug discovery (FBDD) is an effective approach where small molecules, or "fragments," are screened for binding to biological macromolecules. acs.org This compound could serve as a valuable fragment or starting point for developing more potent ligands.

Mechanistic studies are crucial to understand how these molecules exert their biological effects. For instance, some imidazole-based kinase inhibitors act as competitive inhibitors at the ATP binding site. nih.gov Elucidating the mechanism of action for derivatives of 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde will be essential for their optimization as therapeutic agents. This would involve a combination of biochemical assays, structural biology (such as X-ray crystallography), and biophysical techniques to characterize the molecular interactions with their targets.

Integration with Advanced Computational Methods for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery. mdpi.com For 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde and its potential derivatives, advanced computational methods can significantly accelerate the discovery and optimization process.

Predictive modeling, using techniques like molecular docking and molecular dynamics (MD) simulations, can be used to forecast the binding affinity and interaction patterns of these compounds with various biological targets. mdpi.comresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

De novo design is another powerful computational approach that involves the generation of novel molecular structures with desired properties. nih.govresearchgate.net Using the 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde scaffold as a starting point, de novo design algorithms can suggest modifications and new derivatives that are predicted to have enhanced activity and selectivity for a specific biological target. This integration of computational design and experimental validation creates a synergistic cycle for the development of new therapeutic agents.

Table 2: Application of Computational Methods in Imidazole Drug Discovery

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. mdpi.com | Identification of key interactions and ranking of potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a ligand-target complex over time. researchgate.net | Assessment of binding stability and conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity properties. nih.gov | Early-stage filtering of compounds with poor drug-like properties. |

| De Novo Design | Generate novel molecular structures with desired biological activity. nih.govresearchgate.net | Design of new, potentially more potent and selective imidazole derivatives. |

Addressing Regioselectivity Challenges in Imidazole Functionalization

A significant hurdle in the synthesis of complex substituted imidazoles is controlling the regioselectivity of the reactions. rsc.org The imidazole ring has multiple positions where substitution can occur, and directing incoming functional groups to the desired position can be challenging. researchgate.net This is particularly relevant when considering the further elaboration of the 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde scaffold to create a library of derivatives for structure-activity relationship (SAR) studies.

Recent advances in synthetic organic chemistry have provided methodologies to improve regiocontrol in imidazole synthesis. rsc.orgrsc.org These include the use of specific directing groups, transition metal-catalyzed cross-coupling reactions, and carefully designed multi-step synthetic sequences. researchgate.net For example, protocols have been developed for the regioselective synthesis of 1,4-disubstituted imidazoles. rsc.org

Future research must focus on developing robust and predictable methods for the selective functionalization of the imidazole core in 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde. This will be critical for systematically exploring the chemical space around this scaffold and for optimizing the biological activity of its derivatives. Overcoming these regioselectivity challenges will unlock the full potential of this compound as a versatile building block in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 4-fluorophenyl-substituted imidazoles. A common approach involves:

- Step 1 : Condensation of glyoxal derivatives with 4-fluoroaniline under acidic conditions to form the imidazole core.

- Step 2 : Formylation at the 5-position using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) to introduce the aldehyde group .

- Optimization : Solvents (e.g., dichloromethane) and catalysts (e.g., Lewis acids) improve yields. Reaction temperatures are kept below 100°C to avoid decomposition .

Q. How is the compound characterized structurally after synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (~9.8 ppm) and fluorophenyl substituents.

- X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry (e.g., SHELX programs for refinement) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₀H₇FN₂O) .

Q. What preliminary biological screening methods are used for this compound?

- Methodological Answer : Initial assays focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme Inhibition : Fluorescence-based assays to test interactions with cytochrome P450 or kinases, leveraging the aldehyde’s reactivity for Schiff base formation .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing fluorine atom:

- Reduces Electron Density : At the imidazole ring, enhancing electrophilic substitution at the aldehyde position.

- Stabilizes Intermediates : During nucleophilic additions (e.g., with amines), confirmed via Hammett σₚ values and DFT calculations .

- Crystallographic Evidence : X-ray data shows shortened C-F bond lengths (1.34 Å) and planar imidazole-aldehyde conjugation .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- QSAR Models : Built using descriptors like logP, molar refractivity, and HOMO/LUMO energies. A validated QSAR model (R² > 0.85) can prioritize derivatives for synthesis .

- Molecular Docking : Targets kinases (e.g., Plk1) using AutoDock Vina. The aldehyde group forms hydrogen bonds with catalytic lysine residues (binding energy < -8 kcal/mol) .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-specific effects.

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives.

- Structural Analog Comparison : Test 2-(2-fluorophenyl) and 2-(4-chlorophenyl) analogs to isolate substituent effects .

Data Analysis and Optimization

Q. What analytical techniques validate reaction intermediates during synthesis?

- Methodological Answer :

- HPLC-MS : Monitors intermediates (e.g., imine formation) with C18 columns and 0.1% formic acid in acetonitrile/water gradients .

- In Situ IR Spectroscopy : Tracks aldehyde C=O stretch (∼1700 cm⁻¹) in real-time to optimize reaction progression .

Q. How is crystallographic disorder addressed in X-ray structures of this compound?

- Methodological Answer :

- SHELXL Refinement : Apply PART and SUMP commands to model disordered fluorophenyl/dithiolane groups (occupancy ratios refined to <5% R-factor) .

- Twinned Data Handling : Use HKL-2/SCALE3 to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Mechanistic Studies

Q. What evidence supports the aldehyde group’s role in covalent enzyme inhibition?

- Methodological Answer :

- Mass Spectrometry : Detects Schiff base adducts (e.g., + amine molecular weight) after incubation with lysine-rich enzymes.

- Kinetic Studies : Time-dependent inhibition (Ki < 1 µM) and IC50 shifts upon pre-incubation confirm covalent binding .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.